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1,1-Diphenylethylene

Anionic Polymerization Sequence-Controlled Polymers Reactivity Ratios

1,1-Diphenylethylene (DPE, CAS 530-48-3) is an aromatic hydrocarbon with the formula (C₆H₅)₂C=CH₂, existing as a pale yellow liquid or low-melting solid (mp 6-8°C) that is miscible with methanol, chloroform, and ether but insoluble in water. In polymer chemistry, DPE serves as a non-homopolymerizable monomer in anionic copolymerization due to its distinct steric hindrance, a property that enables precise sequence control when copolymerized with styrene or dienes.

Molecular Formula C14H12
Molecular Weight 180.24 g/mol
CAS No. 530-48-3
Cat. No. B042955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Diphenylethylene
CAS530-48-3
Synonyms1,1-Diphenylethene;  1,1-Diphenylethylene;  1,1’-Diphenylethylene;  1,1’-Ethenylidenebis[benzene];  NSC 57645;  unsym-Diphenylethylene;  α,α-Diphenylethylene;  α-Methylenediphenylmethane;  α-Phenylstyrene
Molecular FormulaC14H12
Molecular Weight180.24 g/mol
Structural Identifiers
SMILESC=C(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C14H12/c1-12(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H2
InChIKeyZMYIIHDQURVDRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.66e-05 M

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Diphenylethylene (CAS 530-48-3): Procurement-Relevant Properties for Anionic Polymerization and Radical Control


1,1-Diphenylethylene (DPE, CAS 530-48-3) is an aromatic hydrocarbon with the formula (C₆H₅)₂C=CH₂, existing as a pale yellow liquid or low-melting solid (mp 6-8°C) that is miscible with methanol, chloroform, and ether but insoluble in water . In polymer chemistry, DPE serves as a non-homopolymerizable monomer in anionic copolymerization due to its distinct steric hindrance, a property that enables precise sequence control when copolymerized with styrene or dienes [1]. Its lower pKa relative to styrene makes it an effective end-capping agent for attenuating carbanion reactivity in block copolymer synthesis [2].

Why 1,1-Diphenylethylene Cannot Be Substituted with Styrene or α-Methylstyrene in Controlled Polymer Synthesis


Simple substitution of DPE with styrene or α-methylstyrene fails in applications requiring precise polymer architecture control. Unlike styrene (which readily homopolymerizes), DPE cannot homopolymerize via living anionic polymerization due to severe steric hindrance from its two phenyl rings, making it uniquely suited for investigating sequence structures and for quantitative end-capping without chain extension [1]. DPE's lower pKa compared to styrene enables it to attenuate the nucleophilicity of living carbanionic chain ends, preventing undesired side reactions when crossing over to polar monomers such as methyl methacrylate—a critical function that styrene cannot perform [2]. Furthermore, DPE derivatives offer tunable reactivity ratios (ranging from 1.42 to 1.79 in styrene copolymerization) via functional group substitution, a level of kinetic control unavailable with simpler vinyl aromatics [3].

Quantitative Differentiation Evidence for 1,1-Diphenylethylene Against Structural Analogs


Reactivity Ratio Tunability in Anionic Copolymerization with Styrene: DPE Derivatives vs. Parent DPE

Substitution of functional groups on the benzene rings of DPE enables precise adjustment of reactivity ratios for styrene copolymerization, a tunability absent in unsubstituted DPE. Two asymmetric bi-functionalized DPE derivatives (DPE-SiH/OMe and DPE-SiH/NMe2) were copolymerized with styrene under living anionic conditions, yielding average reactivity ratios of 1.42 and 1.79, respectively [1]. Unsubstituted DPE cannot achieve this range of kinetic modulation without derivatization.

Anionic Polymerization Sequence-Controlled Polymers Reactivity Ratios

Radical Retarder Efficiency: DPE Addition Rate Constant vs. Propagation Rate Constant in Di-n-Butyl Itaconate Polymerization

1,1-Diphenylethylene acts as a radical retarder in the polymerization of di-n-butyl itaconate (DBI), with the rate constant for addition of poly(DBI) radical to DPE being significantly higher than the propagation rate constant of DBI itself. At 50°C, k_add(DPE) = 74 L/mol·s compared to k_p(DBI) = 9.5 L/mol·s; at 60°C, k_add(DPE) = 97 L/mol·s compared to k_p(DBI) = 11 L/mol·s [1]. This 7.8-fold to 8.8-fold higher addition rate enables DPE to effectively capture propagating radicals, reducing both polymerization rate and final molecular weight.

Radical Polymerization Retarder Kinetics Molecular Weight Control

Thermal Property Enhancement: Glass Transition Temperature Elevation in Styrene-DPE Copolymers vs. Polystyrene

Copolymerization of styrene with 1,1-diphenylethylene significantly elevates the glass transition temperature (Tg) compared to pure polystyrene, enabling the development of 'super-polystyrene' engineering plastics. Depending on DPE content, Tg values range from 104°C to as high as 180°C [1], with hydrogenated poly(styrene-co-DPE) copolymers achieving Tg values up to 175°C [2]. In contrast, general-purpose polystyrene exhibits a Tg of approximately 100°C.

Thermoplastic Materials Glass Transition Temperature Engineering Plastics

Quantitative End-Capping Efficiency in Living Polymerization: DPE vs. Direct Crossover to Polar Monomers

1,1-Diphenylethylene reacts with carbanionic species and highly reactive living anionic polymers in a monoaddition manner to afford 1:1 adducts quantitatively, enabling precise end-functionalization without oligomerization [1]. In living carbocationic polymerization, living polyisobutylene (PIB) chains were quantitatively end-capped with DPE, leading to 1,1-diphenyl-1-methoxy (DPOMe) and/or 2,2-diphenylvinyl (DPV) termini [2]. Direct addition of polar monomers (e.g., methyl methacrylate) to living polystyryllithium without DPE capping results in undesired 1,2-addition and carbonyl attack side reactions.

Living Anionic Polymerization End-Functionalization Block Copolymer Synthesis

Alternating Copolymer Formation Capability: DPE with Styrene Derivatives vs. Conventional Styrene Homopolymerization

Due to its inability to homopolymerize, 1,1-diphenylethylene exhibits a strong tendency to form alternating copolymers with various comonomers. In THF at 0°C with Li+ counterion, the reactivity ratio r₁ (isoprene) in copolymerization with DPE is 0.12, while the rate constant k₂₁ (addition of DPE-ended chain to isoprene) is 2.64 × 10⁻³ L/mol·s [1]. Under optimized conditions with styrene derivatives, DPE copolymerization yields monomer unit ratios nearly 1:1, achieving alternating structures [2]. This alternating tendency is absent in styrene homopolymerization and in most conventional comonomer pairs.

Alternating Copolymers Sequence Control Anionic Polymerization

Optimal Procurement Scenarios for 1,1-Diphenylethylene Based on Verified Performance Data


Synthesis of High-Tg Engineering Thermoplastics ('Super-Polystyrene')

When a material specification requires glass transition temperatures significantly above 100°C while maintaining styrenic processability, anionic copolymers of styrene and 1,1-diphenylethylene are indicated. With Tg values reaching 180°C depending on DPE content, these copolymers fill the performance gap between commodity polystyrene (Tg ≈ 100°C) and high-cost engineering resins [1]. Procurement of high-purity DPE (≥98%) is essential for reproducible Tg control in this application.

Living Anionic Synthesis of Well-Defined Block Copolymers Requiring Crossover to Methacrylates

For the synthesis of polystyrene-block-poly(methyl methacrylate) (PS-b-PMMA) or analogous block copolymers, DPE end-capping of polystyryllithium is a quantitative method to attenuate chain-end nucleophilicity before MMA addition, favoring 1,4-addition over carbonyl attack [2]. This application demands DPE free of protic impurities that would terminate living chains; procurement specifications should include low moisture content and stabilizer-free grades.

Radical Polymerization Processes Requiring Controlled Molecular Weight Reduction via Retardation

In radical polymerizations where lower molecular weights are desired without altering initiator concentration, DPE serves as a quantitative retarder. At 50-60°C, DPE addition to propagating radicals occurs at 74-97 L/mol·s—7.8-8.8× faster than propagation—enabling predictable molecular weight suppression [3]. This application is relevant for producing low-viscosity resins, oligomers, and polymer standards requiring narrow molecular weight distributions.

Preparation of Alternating Copolymers for Ion-Exchange Membranes and Sequence-Defined Materials

DPE's strong alternating tendency (reactivity ratio r₁ ≈ 0.12 with isoprene) enables the synthesis of copolymers with precisely alternating monomer sequences [4]. These alternating structures are particularly valuable for anion exchange membranes, where uniform spacing of functional groups enhances ion conductivity and mechanical properties [5]. Procurement for this application requires DPE suitable for living anionic polymerization conditions (high purity, anhydrous).

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